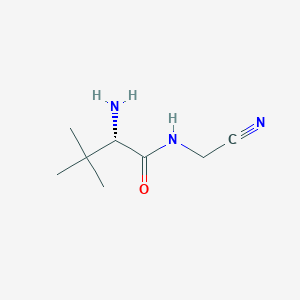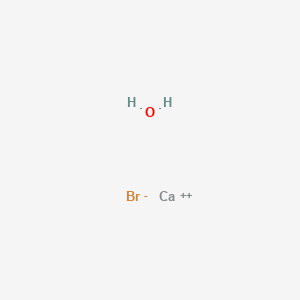
Calcium;bromide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bromide hydrate is a chemical compound with the formula CaBr₂·xH₂O, where x represents the number of water molecules associated with each calcium bromide molecule. This compound is typically found in its dihydrate form (CaBr₂·2H₂O) and is known for its high solubility in water. It appears as a white crystalline powder and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bromide hydrate can be synthesized through the reaction of calcium oxide or calcium carbonate with hydrobromic acid. The reaction typically proceeds as follows: [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} ] Alternatively, calcium carbonate can be used: [ \text{CaCO}_3 + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, calcium bromide hydrate is often produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde . The process involves the following reaction: [ \text{CaO} + \text{Br}_2 + \text{HCOOH} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated strongly in air, calcium bromide reacts with oxygen to form calcium oxide and bromine[ 2\text{CaBr}_2 + \text{O}_2 \rightarrow 2\text{CaO} + 2\text{Br}_2 ]
Substitution: It can react with sodium hydroxide to form calcium hydroxide and sodium bromide[ \text{CaBr}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaBr} ]
Common Reagents and Conditions
Common reagents used in reactions with calcium bromide hydrate include hydrobromic acid, sodium hydroxide, and oxygen. These reactions typically occur under standard laboratory conditions, with heating required for oxidation reactions .
Major Products Formed
The major products formed from reactions involving calcium bromide hydrate include calcium oxide, bromine, calcium hydroxide, and sodium bromide .
Applications De Recherche Scientifique
Calcium bromide hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a source of bromide ions.
Biology: It is used in the preparation of calcium-carbohydrate complexes to study binding interactions.
Medicine: It has applications in neuroses medication and as a sedative.
Mécanisme D'action
The mechanism of action of calcium bromide hydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions can interact with various molecular targets and pathways. For example, bromide ions can act as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparaison Avec Des Composés Similaires
Calcium bromide hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Similar in terms of solubility and hygroscopic nature, but used more commonly as a de-icing agent and in concrete.
Calcium iodide (CaI₂): Similar in terms of solubility, but used more in photography and as a nutritional supplement.
Magnesium bromide (MgBr₂): Similar in terms of chemical properties, but used more in organic synthesis and as a catalyst.
Calcium bromide hydrate stands out due to its specific applications in drilling fluids and its use in neuroses medication.
Propriétés
Formule moléculaire |
BrCaH2O+ |
|---|---|
Poids moléculaire |
138.00 g/mol |
Nom IUPAC |
calcium;bromide;hydrate |
InChI |
InChI=1S/BrH.Ca.H2O/h1H;;1H2/q;+2;/p-1 |
Clé InChI |
LZWVEBYGBIOGMQ-UHFFFAOYSA-M |
SMILES canonique |
O.[Ca+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


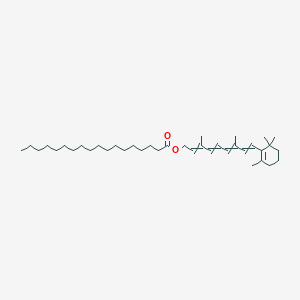
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
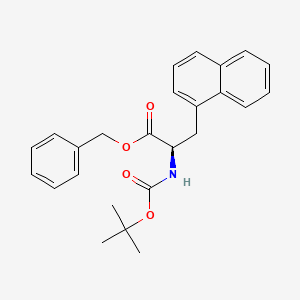
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
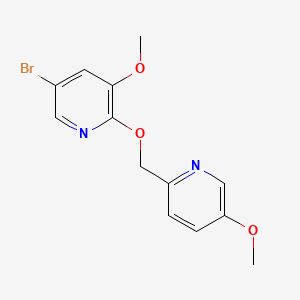
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)

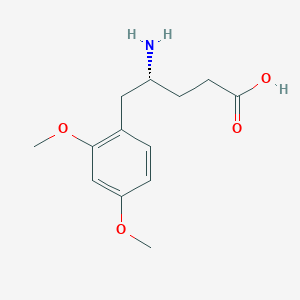
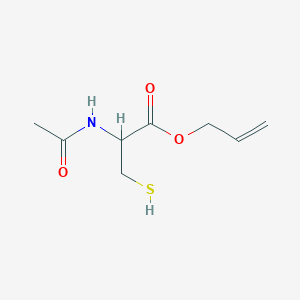
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)


